molecular formula C8H18ClN B3363350 Oct-7-enylamine hydrochloride CAS No. 1019774-23-2

Oct-7-enylamine hydrochloride

Cat. No.: B3363350
CAS No.: 1019774-23-2
M. Wt: 163.69 g/mol
InChI Key: MRGJDUJSCVWZLH-UHFFFAOYSA-N
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Description

Oct-7-enylamine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is commonly used as a building block in pharmaceutical and chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oct-7-enylamine hydrochloride typically involves the reaction of oct-7-enylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

[ \text{C8H17NH2} + \text{HCl} \rightarrow \text{C8H18ClN} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as distillation, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Oct-7-enylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Oct-7-enylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oct-7-enylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Octylamine: Similar in structure but lacks the double bond present in Oct-7-enylamine hydrochloride.

    Hexylamine: Shorter carbon chain compared to this compound.

    Decylamine: Longer carbon chain compared to this compound.

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

oct-7-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-3-4-5-6-7-8-9;/h2H,1,3-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGJDUJSCVWZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 ml autoclave with a magnetic stirrer was charged with 0.5 g of a Raney nickel catalyst (nickel content 53 weight %), 4 g of 7-octen-1-al, 20 g of ethanol, 4 g of water and 12 g of ammonia. Hydrogen was introduced into the autoclave at room temperature to 30 atmospheres. While maintaining the inside temperature at 35° C., the reaction was carried out with stirring. Approximately the theoretical amount of hydrogen was absorbed in 7 hours, when the reaction was stopped. The unreacted hydrogen and ammonia were released, and the liquid reaction mixture was analyzed by gas chromatography. It was revealed that the yield of 7-octenamine was 3.0 g (76% based on the charged 7-octen-1-al). As a byproduct, 0.4 g of the condensation product (Schiff base) of 7-octenamine with 7-octen-1-al was found and, when treated with diluted hydrochloric acid, yielded 7-octenamine hydrochloride and 7-octen-1-al; the 7 -octen-1-al forming the organic layer was separated and the aqueous layer was made basic with sodium hydroxide to give 0.2 g of 7-octenamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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